molecular formula C19H17ClN2O2S B2473648 4-(3-chlorophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione CAS No. 1223780-56-0

4-(3-chlorophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2473648
CAS No.: 1223780-56-0
M. Wt: 372.87
InChI Key: UTFPMJHPBOHOQJ-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxybenzoyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione typically involves multiple steps, including the formation of the imidazole ring and the introduction of the chlorophenyl and methoxybenzoyl groups. Common reagents used in these reactions include chlorinating agents, methoxybenzoyl chloride, and various catalysts to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl and methoxybenzoyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can produce a variety of substituted imidazole compounds.

Scientific Research Applications

4-(3-chlorophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-one
  • 4-(3-chlorophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-sulfone

Uniqueness

Compared to similar compounds, 4-(3-chlorophenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione exhibits unique chemical properties and reactivity due to the presence of the thione group. This makes it particularly valuable in specific research and industrial applications.

Properties

IUPAC Name

[4-(3-chlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-19(2)21-16(13-5-4-6-14(20)11-13)18(25)22(19)17(23)12-7-9-15(24-3)10-8-12/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFPMJHPBOHOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)OC)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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